Boc-DL-His(1-Trt)-Aib-DL-Glu(OtBu)(OtBu)-Gly-OH
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Overview
Description
BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is a complex peptide compound used primarily in peptide synthesis and biomedical research. The compound consists of several protected amino acids, including histidine, aminoisobutyric acid, glutamic acid, and glycine. The protective groups, such as tert-butoxycarbonyl (BOC), trityl (TRT), and tert-butyl (OTBU), are used to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added step-by-step, with each addition followed by deprotection and coupling reactions. The protective groups, such as BOC and TRT, are removed using specific reagents like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protective groups using reagents like TFA or HF.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane (DCM) or HF in anisole.
Coupling: DCC and NHS in dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The primary product formed is the desired peptide sequence, with any side products typically being unreacted starting materials or partially deprotected intermediates .
Scientific Research Applications
BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is widely used in scientific research for:
Peptide Synthesis: As a building block for creating complex peptide sequences.
Biomedical Research: Studying protein-protein interactions, enzyme-substrate interactions, and drug development.
Chemical Biology: Investigating the role of specific amino acids in biological processes.
Mechanism of Action
The compound exerts its effects primarily through the formation of peptide bonds, which are crucial for protein synthesis. The protective groups ensure that the amino acids react in a controlled manner, preventing side reactions and ensuring the formation of the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized .
Comparison with Similar Compounds
Similar Compounds
BOC-HIS(TRT)-AIB-OH: A simpler peptide with fewer amino acids and protective groups.
BOC-HIS(TRT)-ALA-GLU(OTBU)-OH: Similar structure but with alanine instead of glycine.
Uniqueness
BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is unique due to its specific combination of amino acids and protective groups, making it highly versatile for various peptide synthesis applications. The presence of multiple protective groups allows for selective deprotection and coupling, providing greater control over the synthesis process .
Properties
Molecular Formula |
C45H56N6O9 |
---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
2-[[2-[[2-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53) |
InChI Key |
OCRJCXTZCKCRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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